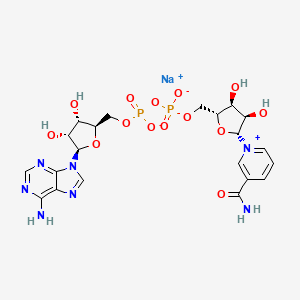

beta-Nicotinamide Adenine Dinucleotide Sodium Salt

Descripción

Structure

2D Structure

Propiedades

Número CAS |

20111-18-6 |

|---|---|

Fórmula molecular |

C21H26N7NaO14P2 |

Peso molecular |

685.4 g/mol |

Nombre IUPAC |

sodium 1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboximidate |

InChI |

InChI=1S/C21H27N7O14P2.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |

Clave InChI |

OGCURMAMSJFXSG-QYZPTAICSA-M |

SMILES isomérico |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] |

SMILES canónico |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] |

Otros números CAS |

20111-18-6 |

Pictogramas |

Irritant |

Sinónimos |

Adenine Dinucleotide, Dihydronicotinamide Coenzyme I Dihydronicotinamide Adenine Dinucleotide Dinucleotide, Dihydronicotinamide Adenine Dinucleotide, Nicotinamide-Adenine Diphosphopyridine Nucleotide DPN NAD NADH Nadide Nicotinamide Adenine Dinucleotide Nicotinamide-Adenine Dinucleotide Nucleotide, Diphosphopyridine |

Origen del producto |

United States |

Nicotinamide Adenine Dinucleotide Metabolic Pathways and Regulation

Biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide

Cells synthesize NAD+ through two primary types of pathways: de novo synthesis, which builds the molecule from amino acid precursors, and salvage pathways, which recycle pre-existing components like nicotinamide. wikipedia.orgqualialife.com While most tissues in mammals predominantly rely on the salvage pathway, de novo synthesis is particularly active in the liver and kidneys. wikipedia.org

De novo, or "from scratch," synthesis pathways construct the pyridine (B92270) ring of NAD+ from simple amino acid building blocks. wikipedia.orgqualialife.com The specific precursor amino acid can differ between organisms. wikipedia.org A common feature of these pathways is the generation of quinolinic acid (QA), which is then converted into nicotinic acid mononucleotide (NaMN), a key intermediate that feeds into a common pathway for final NAD+ synthesis. wikipedia.orgcolumbia.edu

In animals and some bacteria, the de novo synthesis of NAD+ begins with the essential amino acid L-tryptophan. wikipedia.orgcolumbia.eduembopress.org This multi-step enzymatic route is often referred to as the kynurenine (B1673888) pathway. stanford.eduwikipathways.org

The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan-2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). frontiersin.orgembopress.orgwikipathways.org Through a series of subsequent reactions, N-formylkynurenine is transformed into kynurenine, and eventually into an unstable intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). frontiersin.orgwikipathways.org This molecule represents a critical branch point; it can either be directed toward complete oxidation or undergo spontaneous cyclization to form quinolinic acid (QA). frontiersin.orgembopress.org The enzyme quinolate phosphoribosyltransferase (QPRT) then converts QA into nicotinic acid mononucleotide (NaMN). stanford.eduembopress.org From this point, the pathway merges with the Preiss-Handler salvage pathway to complete the synthesis of NAD+. embopress.orgwikipathways.org

Key Enzymes and Intermediates in the Tryptophan-Dependent Pathway

| Enzyme | Precursor | Product |

|---|---|---|

| Tryptophan-2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan | N-formylkynurenine |

| Kynurenine formamidase | N-formylkynurenine | L-kynurenine |

| Kynurenine 3-monooxygenase | L-kynurenine | 3-hydroxykynurenine |

| Kynureninase | 3-hydroxykynurenine | 3-hydroxyanthranilic acid |

| 3-hydroxyanthranilate 3,4-dioxygenase | 3-hydroxyanthranilic acid | α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) |

| Spontaneous cyclization | α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) | Quinolinic acid (QA) |

In some bacteria and in plants, the de novo synthesis of NAD+ utilizes the amino acid L-aspartate as its starting precursor. wikipedia.orgtandfonline.comresearchgate.net This pathway also converges on the production of quinolinic acid. The process begins with the conversion of L-aspartate to iminoaspartate (B1260514) by L-aspartate oxidase. tandfonline.comnih.gov Quinolinate synthase then condenses iminoaspartate with dihydroxyacetone phosphate (B84403) (DHAP) to form quinolinic acid. tandfonline.comnih.gov Similar to the tryptophan-dependent route, quinolinic acid is then converted by quinolate phosphoribosyltransferase (QPRT) into nicotinic acid mononucleotide (NaMN), which enters the final common steps of NAD+ synthesis. researchgate.netnih.gov

Key Enzymes and Intermediates in the Aspartic Acid-Dependent Pathway

| Enzyme | Precursor(s) | Product |

|---|---|---|

| L-aspartate oxidase (NadB) | L-aspartate | Iminoaspartate |

| Quinolinate synthetase (NadA) | Iminoaspartate, Dihydroxyacetone phosphate (DHAP) | Quinolinic acid (QA) |

Salvage pathways are the primary mechanism for maintaining NAD+ levels in most mammalian tissues. wikipedia.org These pathways recycle NAD+ precursors, known as vitamin B3 or niacin, which include nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR). wikipedia.orgqualialife.com These compounds are derived from the diet and from the breakdown of cellular NAD+ by consuming enzymes. wikipedia.org

The recycling of nicotinamide (NAM) is the principal NAD+ salvage pathway in mammals, responsible for generating approximately 85% of the total NAD+. frontiersin.org This pathway is crucial because NAD+-consuming enzymes like sirtuins and PARPs cleave NAD+ and release NAM as a byproduct, which can then be salvaged to regenerate NAD+. wikipathways.orgfrontiersin.org

The first and rate-limiting step is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). wikipedia.orgfrontiersin.orgfrontiersin.orgf1000research.com NAMPT converts nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). frontiersin.orgresearchgate.netnih.gov The resulting NMN is the immediate precursor to NAD+ in this pathway. wikipedia.orgnih.gov In the final step, NMN is converted to NAD+ through the action of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). wikipathways.orgnih.gov Humans have three isoforms of NMNAT (NMNAT1, -2, and -3) with distinct subcellular localizations, ensuring NAD+ synthesis can occur in different cellular compartments, including the nucleus, Golgi complex, and mitochondria. wikipathways.orgnih.gov

Key Enzymes and Intermediates in the Nicotinamide Recycling Pathway

| Enzyme | Precursor(s) | Product |

|---|---|---|

| Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinamide (NAM), PRPP | Nicotinamide mononucleotide (NMN) |

The Preiss-Handler pathway, named after its discoverers Jack Preiss and Philip Handler, utilizes nicotinic acid (NA) to synthesize NAD+. wikipedia.orgqualialife.com This pathway begins with the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT), using PRPP as a co-substrate. wikipathways.orgqualialife.com

This intermediate, NaMN, is the same molecule produced at the end of the de novo synthesis pathways, thus representing a point of convergence. columbia.eduqualialife.com The subsequent steps are shared with the de novo pathway. First, NaMN is adenylated by a nicotinate mononucleotide adenylyltransferase (NMNAT) enzyme to form nicotinic acid adenine dinucleotide (NaAD). wikipathways.orgqualialife.com In the final step, the enzyme NAD+ synthetase (NADS) amidates the nicotinic acid moiety of NaAD, using glutamine as a nitrogen donor, to produce the final NAD+ molecule. wikipathways.orgqualialife.comtermedia.pl

Key Enzymes and Intermediates in the Preiss-Handler Pathway

| Enzyme | Precursor(s) | Product |

|---|---|---|

| Nicotinate Phosphoribosyltransferase (NAPRT) | Nicotinic acid (NA), PRPP | Nicotinic acid mononucleotide (NaMN) |

| Nicotinate Mononucleotide Adenylyltransferase (NMNAT1, -2, -3) | NaMN, ATP | Nicotinic acid adenine dinucleotide (NaAD) |

Salvage Pathways for Nicotinamide Adenine Dinucleotide Recycling

Nicotinamide Riboside and Nicotinamide Mononucleotide Conversion Mechanisms

Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are pivotal precursors in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+). The conversion of these molecules into NAD+ involves distinct enzymatic steps.

NR is primarily converted to NMN through a phosphorylation reaction catalyzed by Nicotinamide Riboside Kinases (NRKs). nih.govnih.gov This single-step phosphorylation is considered a highly efficient route for NMN synthesis. aginganddisease.org Once inside the cell, NR is acted upon by NRK1 and NRK2, which phosphorylate it to form NMN. nih.govnmn.com This newly synthesized NMN then enters the core NAD+ salvage pathway. nmn.com

However, the cellular uptake of NMN is a topic of ongoing research. Some studies suggest that NMN must be dephosphorylated to NR by ectoenzymes like CD73 to cross the cell membrane, after which it is re-phosphorylated back to NMN intracellularly. aginganddisease.orgnih.gov Conversely, other research has identified a specific transporter for NMN, Slc12a8, in the intestines of mice, suggesting direct uptake is possible. aginganddisease.orgnmn.com

Once NMN is available within the cell, either through direct transport or from the conversion of NR, it is then adenylated to form NAD+. This final step is catalyzed by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs). nih.govnmn.com

Nicotinamide Riboside Kinase Pathway

The Nicotinamide Riboside Kinase (NRK) pathway represents a significant route for NAD+ biosynthesis starting from nicotinamide riboside (NR). columbia.edu This pathway is initiated by the phosphorylation of NR to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs). nih.govcolumbia.edu In humans, there are two primary NRK enzymes, NRK1 and NRK2. termedia.plnih.gov

The activity of these kinases is crucial for the utilization of exogenous NR to boost cellular NAD+ levels. nih.gov Studies have shown that in the absence of NRK enzymes, the ability of NR and even NMN supplementation to increase NAD+ is blocked. nih.gov The two-step process involves NRKs first phosphorylating NR to NMN, which is then converted into NAD+ by NMN adenylyltransferases (NMNATs). nih.gov

While NRK1 is more broadly found in mammalian tissues, NRK2 expression is more specific, with a notable presence in muscle tissue. termedia.pl The crystal structures of human NRK1 have revealed that it is structurally similar to other metabolite kinases and have helped identify the active site residues essential for the activity of both NRK1 and NRK2. nih.govnih.gov Interestingly, these structures also indicated that nicotinic acid riboside (NaR) can be a substrate for human NRK enzymes, pointing to additional, previously unknown pathways to NAD+. nih.govnih.gov

Enzymatic Regulation of Nicotinamide Adenine Dinucleotide Biosynthesis

The biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+) is a tightly regulated process governed by several key enzymes. These enzymes control the flow of precursors through the various synthesis pathways, ensuring cellular NAD+ levels are maintained in response to metabolic demands.

Nicotinate Phosphoribosyltransferase (NAPRT)

Nicotinate Phosphoribosyltransferase (NAPRT) is a key enzyme in the Preiss-Handler pathway of NAD+ biosynthesis. nih.gov It catalyzes the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN) and pyrophosphate (PPi). nih.govfrontiersin.org This reaction is the initial step in synthesizing NAD+ from dietary nicotinic acid. nih.gov

The activity of NAPRT is tissue-specific, and in some tissues like the liver, intestine, heart, and kidney of mice, nicotinic acid is a more efficient NAD+ precursor than nicotinamide, highlighting the importance of NAPRT in these organs. nih.govfrontiersin.org Furthermore, under conditions of oxidative stress, NA can be more effective at raising NAD+ levels than nicotinamide, a process dependent on NAPRT activity. nih.govfrontiersin.org The expression of NAPRT has been observed in various human tissues and its levels can be altered in different types of tumors. oncotarget.com The enzyme's activity can be influenced by various metabolites. For instance, ATP can have a dual effect, acting as a stimulator at low substrate concentrations and an inhibitor at high concentrations, while inorganic phosphate acts as an activator. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which recycles nicotinamide (NAM) back into NAD+. frontiersin.orgnih.govplos.org It catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). nih.govmdpi.com This pathway is responsible for producing the majority of the total NAD+ pool in mammals. frontiersin.org

NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. nih.gov iNAMPT is crucial for maintaining the intracellular NAD+ pool, thereby influencing the activity of NAD-dependent enzymes like sirtuins and PARPs, which are involved in cellular metabolism, DNA repair, and stress responses. frontiersin.orgfrontiersin.orgnih.gov The regulation of cellular processes by NAMPT is largely mediated through its control of NAD+ levels. frontiersin.org

eNAMPT, on the other hand, can act as a cytokine or adipokine, and has been implicated in inflammatory processes. nih.gov Elevated levels of eNAMPT are associated with various metabolic and inflammatory conditions. nih.gov The expression and release of NAMPT are influenced by cellular stress signals such as hypoxia, starvation, and pro-inflammatory cytokines. frontiersin.orgnih.gov Given its central role in NAD+ metabolism and cellular function, NAMPT has become a significant area of research. patsnap.com

Nicotinate/Nicotinamide Mononucleotide Adenylyltransferases (NMNATs)

Nicotinate/Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) are a family of essential enzymes that catalyze the final step in the biosynthesis of NAD+. nih.gov They facilitate the conversion of nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NaMN) and ATP into NAD+ or nicotinic acid adenine dinucleotide (NaAD), respectively. uniprot.orgmolbiolcell.org

In humans, there are three main isoforms of NMNAT—NMNAT1, NMNAT2, and NMNAT3—each with distinct subcellular localizations. nih.govarvojournals.org

NMNAT1 is primarily located in the nucleus. nih.govbiorxiv.org

NMNAT2 is found in the cytoplasm and Golgi complex. nih.govbiorxiv.orgfrontiersin.org

NMNAT3 is localized to the mitochondria. nih.govbiorxiv.orgfrontiersin.org

This differential localization suggests that each isoform has specific, non-redundant functions within the cell, contributing to organelle-specific NAD+ pools. nih.gov For example, nuclear NMNAT1 is important for supplying NAD+ for nuclear enzymes like PARPs, which are involved in DNA repair. nih.gov NMNATs exhibit dual substrate specificity, being able to utilize both NMN and NaMN, which allows them to participate in both the salvage and de novo pathways of NAD+ synthesis. ebi.ac.ukcapes.gov.br The distinct roles of the NMNAT isoforms are critical for various cellular processes, including development, homeostasis, and neuronal protection. molbiolcell.orgarvojournals.org

NAD+ Synthetase (NADS)

NAD+ Synthetase (NADS) is the enzyme that completes the final step of the de novo and Preiss-Handler pathways of NAD+ biosynthesis. nih.gov It catalyzes the amidation of nicotinic acid adenine dinucleotide (NaAD) to form nicotinamide adenine dinucleotide (NAD+). nih.govnmn.com This reaction requires ATP and utilizes an amino group, typically derived from glutamine. nih.gov

The conversion of NaAD to NAD+ is an essential step, as NaAD cannot be used in the same way as NAD+ in cellular redox reactions. nmn.com Therefore, the activity of NADS is critical for the production of functional NAD+ through these pathways. The Preiss-Handler pathway begins with the conversion of nicotinic acid to NaMN by NAPRT, which is then adenylated by NMNATs to form NaAD. nih.gov NADS then acts on this NaAD to produce the final NAD+ molecule. nih.gov The discovery and characterization of the gene encoding NADS have been important for understanding the complete picture of NAD+ biosynthesis. mdpi.com

Quinolate Phosphoribosyltransferase (QPRT)

Quinolate phosphoribosyltransferase (QPRT) is a pivotal enzyme in the de novo synthesis pathway of nicotinamide adenine dinucleotide (NAD+), which originates from the essential amino acid tryptophan. lu.seontosight.ai This pathway, known as the kynurenine pathway, metabolizes tryptophan into various molecules, culminating in the production of NAD+. ontosight.aistanford.edu QPRT catalyzes a critical step in this sequence: the conversion of quinolinic acid (also known as quinolinate) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN). ontosight.aifrontiersin.org This reaction is essential as it incorporates quinolinic acid into the NAD+ biosynthetic route. ontosight.ai

The function of QPRT is vital for maintaining the cellular NAD+ pool, particularly in tissues where this pathway is active. lu.seontosight.ai NAD+ is an indispensable coenzyme for a multitude of cellular processes, including energy metabolism through glycolysis, the citric acid cycle, and oxidative phosphorylation. lu.semdpi.com Beyond its role as a redox cofactor, NAD+ is also a substrate for signaling enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair and the regulation of gene expression. lu.sewikipedia.org Consequently, by fueling de novo NAD+ synthesis, QPRT supports these fundamental cellular functions. lu.sefrontiersin.org Research has also indicated that QPRT may have functions beyond NAD+ synthesis, including a role in suppressing spontaneous cell death by interacting with active-caspase-3. nih.gov

Indoleamine-2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)

The catabolism of tryptophan via the kynurenine pathway is initiated by two distinct, rate-limiting enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). frontiersin.orgumcg.nl These enzymes catalyze the first and committed step of the pathway, which involves the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine, which is subsequently converted to kynurenine. mdpi.com This initial step is crucial as it directs tryptophan away from other metabolic fates, such as serotonin (B10506) synthesis, and channels it towards the production of NAD+ and other neuroactive kynurenine metabolites. umcg.nlaginganddisease.org

While both enzymes catalyze the same reaction, they differ in their tissue distribution and regulation. plos.org TDO is predominantly expressed in the liver, where it plays a major role in regulating systemic tryptophan levels. plos.orgresearchgate.net In contrast, IDO is found in a wide range of tissues and cell types, including immune cells like macrophages and microglia, and its expression is highly inducible by pro-inflammatory stimuli, such as interferon-gamma. frontiersin.orgmdpi.complos.org This inducibility positions IDO as a key regulator of tryptophan metabolism in the context of immune responses and inflammation. frontiersin.orgaginganddisease.org By initiating the kynurenine pathway, both IDO and TDO are fundamental to the de novo synthesis of NAD+, which is essential for cellular function, especially during periods of high metabolic or inflammatory stress. stanford.edufrontiersin.org

Nicotinamide Adenine Dinucleotide Interplay with Core Cellular Metabolism

Redox Balance and NAD+/NADH Ratio Homeostasis

Nicotinamide adenine dinucleotide exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). promegaconnections.com The balance between these two forms, expressed as the NAD+/NADH ratio, is a critical indicator of the cell's redox state and a central regulator of metabolic activity. wikipedia.orgpromegaconnections.comaging-us.com This ratio reflects the balance between catabolic (oxidative) and anabolic (reductive) processes. pnas.org In healthy mammalian tissues, the cytoplasmic NAD+/NADH ratio is estimated to be high, around 700:1, which favors oxidative reactions and the breakdown of fuel molecules to generate energy. wikipedia.orgembopress.org In contrast, the mitochondrial ratio is much lower, at approximately 8:1. embopress.org

Maintaining the homeostasis of the NAD+/NADH ratio is crucial for cellular health. promegaconnections.comaging-us.com NAD+ acts as an electron acceptor in key metabolic pathways, becoming reduced to NADH. promegaconnections.com This NADH then donates its electrons, primarily to the mitochondrial electron transport chain, to generate ATP, regenerating NAD+ in the process. promegaconnections.comnih.gov This continuous cycle is integral to glycolysis, the citric acid cycle, and oxidative phosphorylation. promegaconnections.com Dysregulation of this ratio is linked to a variety of pathological conditions, including metabolic disorders and neurodegenerative diseases, as it can lead to mitochondrial dysfunction, impaired energy metabolism, and oxidative stress. promegaconnections.comnih.gov

Regulation of Enzyme Activity by Redox State

The cellular redox state, particularly the NAD+/NADH ratio, directly controls the activity of several key enzymes, providing a direct link between metabolic status and the regulation of signaling and transcriptional events. mdpi.comwikipedia.orgoup.com Many dehydrogenases involved in central metabolic pathways are dependent on the availability of NAD+ as a cofactor to accept electrons. nih.gov A high NAD+/NADH ratio, indicating an oxidized state, drives forward the catabolic reactions that produce NADH, such as those in glycolysis and the citric acid cycle. wikipedia.org

Conversely, an accumulation of NADH (a low NAD+/NADH ratio) can inhibit these same enzymes through product inhibition, slowing down the rate of catabolism. quora.com Key enzymes whose activity is modulated by this ratio include glyceraldehyde 3-phosphate dehydrogenase in glycolysis and pyruvate (B1213749) dehydrogenase, which links glycolysis to the citric acid cycle. wikipedia.orgoup.com Beyond its role as a cofactor in redox reactions, NAD+ also acts as a substrate for enzymes like sirtuins and PARPs. wikipedia.orgnih.gov The activity of these enzymes, which regulate transcription, DNA repair, and cellular stress responses, is directly dependent on the concentration of NAD+, not NADH. mdpi.com Therefore, the NAD+/NADH ratio is a critical sensor that adjusts cellular processes in response to the cell's energy and redox status. oup.com

Influences of Hypoxia and Hypoglycemia on Redox State

The NAD+/NADH redox balance is highly sensitive to changes in nutrient and oxygen availability. plos.org Conditions of low oxygen (hypoxia) and low glucose (hypoglycemia) significantly alter the NAD+/NADH ratio, thereby impacting cellular metabolism. nih.gov

Hypoxia : In low oxygen conditions, the mitochondrial electron transport chain, the primary site for NADH re-oxidation to NAD+, is impaired. aging-us.commdpi.com This leads to an accumulation of NADH and a corresponding decrease in the NAD+/NADH ratio. nih.govmdpi.com Studies on cerebral cortex slices have shown that severe hypoxia can cause the NADH concentration and the NADH/NAD+ ratio to increase by over 200%. nih.gov This shift towards a more reduced state is sometimes termed "pseudohypoxia" in other contexts like diabetes, where high glucose can also induce a high NADH/NAD+ ratio even with normal oxygen levels. mdpi.comdiabetesjournals.org

Hypoglycemia : Under low glucose conditions, the rate of glycolysis—a major source of NADH production in the cytoplasm—decreases. nih.gov This reduction in substrate for glycolysis leads to a decrease in NADH levels and, consequently, an increase in the NAD+/NADH ratio (a more oxidized state). nih.gov Experimental data shows that reducing glucose in the incubation medium from 10 mM to 0.5 mM resulted in a significant decrease in NADH and the redox ratio to 60% of the control value. nih.gov Further reduction of glucose to 0.2 mM lowered NADH levels to 40% of the control. nih.gov

The following table summarizes the observed effects of different metabolic conditions on NADH levels and the NAD+/NADH ratio in vitro.

Table 1: Effects of Metabolic Stressors on Redox State

| Condition | Effect on NADH Level | Effect on NADH/NAD+ Ratio | Source |

|---|---|---|---|

| Severe Hypoxia | Increase (>200%) | Increase (>200%) | nih.gov |

| Hypoglycemia (0.5 mM Glucose) | Decrease (to 60% of control) | Decrease (to 60% of control) | nih.gov |

| Hypoglycemia (0.2 mM Glucose) | Decrease (to 40% of control) | Decrease (to 40% of control) | nih.gov |

| Glucose replaced by Pyruvate (10 mM) | Decrease (by 77%) | Decrease (by 79%) | nih.gov |

| Glucose replaced by Lactate (B86563) (10 mM) | Decrease (by 70%) | Decrease (by 71%) | nih.gov |

Nicotinamide Adenine Dinucleotide in Glycolysis

Nicotinamide adenine dinucleotide (NAD+) plays an indispensable role as a coenzyme in glycolysis, the metabolic pathway that begins the breakdown of glucose to extract energy for cellular processes. nih.govdecodeage.com Specifically, NAD+ functions as a crucial oxidizing agent or electron acceptor in one of the key energy-yielding steps of glycolysis. quora.compearson.comtutorchase.com

During the sixth step of glycolysis, the enzyme glyceraldehyde-3-phosphate dehydrogenase catalyzes the oxidation of glyceraldehyde-3-phosphate. In this reaction, NAD+ accepts a hydride ion (a proton and two electrons) from the substrate, becoming reduced to NADH. quora.com This is a critical redox reaction that is essential for the pathway to proceed and for the subsequent generation of ATP. decodeage.compearson.com

The cellular pool of NAD+ is finite. Therefore, for glycolysis to continue producing ATP, the NADH generated must be re-oxidized back to NAD+. quora.comdecodeage.com Under aerobic conditions, this regeneration primarily occurs in the mitochondria, where NADH donates its electrons to the electron transport chain. nih.govquora.com In anaerobic conditions (in the absence of oxygen), NAD+ is regenerated through fermentation processes, where pyruvate or its derivatives are reduced, for example, to lactate in muscle cells or ethanol (B145695) in yeast. quora.comtutorchase.com This regeneration is vital because a buildup of NADH and a depletion of NAD+ would halt glycolysis, thereby stopping ATP production from this pathway. quora.com

Nicotinamide Adenine Dinucleotide in the Tricarboxylic Acid Cycle (TCA Cycle)

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a series of enzyme-catalyzed chemical reactions that form a central hub of metabolism. wikipedia.orgbritannica.com It is the final common pathway for the oxidation of carbohydrates, lipids, and proteins. nih.gov Through the catabolism of these macromolecules, a two-carbon organic product called acetyl-CoA is produced, which serves as the entry point into the cycle. wikipedia.orgwalshmedicalmedia.com

A primary function of the TCA cycle is the generation of reducing equivalents in the form of NADH and flavin adenine dinucleotide (FADH2). nih.gov For each molecule of acetyl-CoA that enters the cycle, three molecules of NAD+ are reduced to NADH. wikipedia.orgbritannica.com This reduction occurs at three specific, NAD+-dependent steps within the cycle, catalyzed by the following enzymes:

Isocitrate dehydrogenase droracle.ai

α-ketoglutarate dehydrogenase droracle.ai

Malate (B86768) dehydrogenase droracle.ai

The NADH generated in the TCA cycle is a high-energy molecule that subsequently donates its electrons to the electron transport chain, the next stage of cellular respiration. wikipedia.orgbritannica.com The net result of these interconnected pathways is the oxidation of nutrients to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.org The regulation of the TCA cycle is tightly linked to the cellular energy state, and the ratio of NAD+ to NADH plays a crucial role. A high NADH/NAD+ ratio indicates an energy surplus and leads to the inhibition of the NAD+-dependent dehydrogenases, thus slowing down the cycle. creative-proteomics.com

| Enzyme | Reaction | Role of NAD+ |

| Isocitrate dehydrogenase | Converts isocitrate to α-ketoglutarate, releasing one molecule of CO2. | Acts as an oxidizing agent, accepting electrons and a proton to form NADH. |

| α-ketoglutarate dehydrogenase | Converts α-ketoglutarate to succinyl-CoA, releasing a second molecule of CO2. | Serves as the electron acceptor, being reduced to NADH. |

| Malate dehydrogenase | Catalyzes the oxidation of malate to oxaloacetate. | Is reduced to NADH by accepting a hydride ion. |

Nicotinamide Adenine Dinucleotide in Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway where cells utilize enzymes to oxidize nutrients, which releases chemical energy to produce ATP. wikipedia.org This process is the final stage of cellular respiration and is responsible for generating the majority of the cell's ATP. khanacademy.orgkhanacademy.org It consists of two main components: the electron transport chain (ETC) and chemiosmosis. wikipedia.orgkhanacademy.org

The role of nicotinamide adenine dinucleotide in its reduced form, NADH, is paramount in this process. nih.gov NADH, generated during earlier stages like glycolysis and the TCA cycle, is a potent electron donor. khanacademy.orgdriphydration.com It carries high-energy electrons to the ETC, where it interacts with the first protein complex, Complex I (NADH dehydrogenase). khanacademy.orglibretexts.org

Upon donating its electrons to Complex I, NADH is oxidized back to NAD+. khanacademy.org This NAD+ is then available to participate again in glycolysis and the TCA cycle, ensuring these processes can continue. khanacademy.org The transfer of electrons from NADH through the series of protein complexes in the ETC is a highly exergonic process. libretexts.org The energy released is used by the complexes to pump protons (H+) from the mitochondrial matrix into the intermembrane space. khanacademy.orgkhanacademy.org

This pumping action creates an electrochemical gradient, also known as a proton-motive force, across the inner mitochondrial membrane. khanacademy.org This gradient represents a form of stored energy. khanacademy.org The flow of protons back down their concentration gradient, through an enzyme called ATP synthase, drives the synthesis of ATP from ADP and inorganic phosphate. khanacademy.org The oxidation of a single molecule of NADH ultimately leads to the synthesis of approximately three molecules of ATP. nih.gov Oxygen acts as the final electron acceptor at the end of the ETC, combining with electrons and protons to form water. khanacademy.org

Nicotinamide Adenine Dinucleotide in Fatty Acid Oxidation

Fatty acid oxidation, also known as beta-oxidation, is a catabolic process by which fatty acid molecules are broken down to produce energy. mdpi.com This process occurs primarily within the mitochondria and is a major source of metabolic energy, particularly during periods of fasting or prolonged exercise. nih.gov

During each cycle of beta-oxidation, a two-carbon unit is cleaved from the acyl-CoA molecule in the form of acetyl-CoA. This acetyl-CoA can then enter the TCA cycle for further oxidation. researchgate.net Concurrently, the process generates reducing equivalents in the form of NADH and FADH2. nih.govresearchgate.net

Specifically, one molecule of NAD+ is reduced to NADH in each round of beta-oxidation. This occurs during the oxidation of L-β-hydroxyacyl-CoA to β-ketoacyl-CoA, a reaction catalyzed by the enzyme L-3-hydroxyacyl-CoA dehydrogenase. The NADH produced then transfers its electrons to the mitochondrial electron transport chain, contributing to the synthesis of ATP through oxidative phosphorylation. wikipedia.org

| Step in Beta-Oxidation | Enzyme | Role of NAD+ | Products |

| Oxidation of L-β-hydroxyacyl-CoA | L-3-hydroxyacyl-CoA dehydrogenase | Acts as an oxidizing agent, accepting a hydride ion. | β-ketoacyl-CoA, NADH, H+ |

Interactions with Other Cellular Redox Couples (e.g., NADP+/NADPH)

The nicotinamide adenine dinucleotide redox couple (NAD+/NADH) and the nicotinamide adenine dinucleotide phosphate redox couple (NADP+/NADPH) are two distinct but interconnected pools of coenzymes that play crucial, yet different, roles in cellular metabolism. nih.gov While both are involved in redox reactions, their functions are largely segregated.

The NAD+/NADH couple is primarily involved in catabolic reactions, such as glycolysis and the TCA cycle, where NAD+ acts as an oxidizing agent to accept electrons, forming NADH. nih.gov The high NAD+/NADH ratio maintained in the cell favors these oxidative processes. promega.com The NADH produced is then a key substrate for oxidative phosphorylation to generate ATP. nih.govpromega.com

In contrast, the NADP+/NADPH couple is predominantly involved in anabolic (biosynthetic) pathways, such as fatty acid synthesis and nucleotide synthesis. nih.govtaylorandfrancis.com NADPH serves as the primary reducing agent in these reactions. nih.gov The cellular environment maintains a high NADPH/NADP+ ratio to support these reductive biosynthetic processes. NADPH is also critical for antioxidant defense systems. promega.com

Parametabolic Regulation Involving Nicotinamide Adenine Dinucleotide (e.g., Proline Cycle)

The intricate network of metabolic pathways within a cell is not merely a collection of independent production lines. Instead, these pathways are often interconnected in a manner that extends beyond simple substrate-product relationships. One such level of sophisticated control is parametabolic regulation, where the primary function of a metabolic cycle is to regulate the concentration of essential cofactors, thereby influencing the activity of other, seemingly unrelated, metabolic routes. The proline cycle is a prime example of such a regulatory system, acting as a crucial hub for modulating the cellular redox state by interconverting proline and its precursor, pyrroline-5-carboxylate (P5C). This cycle is intimately linked with the balance of nicotinamide adenine dinucleotide (NAD+) and its reduced form, NADH, playing a significant role in maintaining cellular homeostasis. researchgate.netfrontiersin.orgresearchgate.nettandfonline.commdpi.com

The proline cycle essentially functions as a redox shuttle between the mitochondria and the cytosol, facilitating the transfer of redox equivalents and thereby maintaining the balance of NAD+/NADH and NADP+/NADPH. researchgate.net This regulation is critical for a variety of cellular processes, including energy production, biosynthesis, and the response to oxidative stress. creative-proteomics.com The directionality of the proline cycle is dictated by the cellular redox state and the availability of substrates.

Proline biosynthesis from glutamate (B1630785) is a reductive process that consumes two molecules of NAD(P)H. frontiersin.org This pathway involves the enzymes Pyrroline-5-Carboxylate Synthase (P5CS) and Pyrroline-5-Carboxylate Reductase (PYCR). Conversely, the degradation of proline to glutamate is an oxidative process that generates FADH2 and NADH. nih.govd-nb.info This catabolic arm of the cycle is catalyzed by Proline Dehydrogenase (PRODH) and P5C Dehydrogenase (P5CDH), with the latter being an NAD+-dependent enzyme. mdpi.comfrontiersin.org

The strategic localization of the proline cycle enzymes within different cellular compartments allows for a nuanced regulation of distinct NAD+ pools. For instance, the human genome encodes for three isoforms of PYCR with differing localizations: PYCR1 and PYCR2 are mitochondrial, while PYCR3 (also known as PYCRL) is cytosolic. mdpi.comd-nb.info This separation enables the cell to independently manage the redox balance in both the mitochondria and the cytoplasm. It has been suggested that mitochondrial PYCR1 and PYCR2 can regenerate NAD+ within the mitochondrial matrix, while the cytosolic PYCR3 can do so in the cytoplasm. frontiersin.org

The parametabolic influence of the proline cycle extends to major metabolic pathways such as glycolysis and the pentose (B10789219) phosphate pathway (PPP). By regenerating NAD+, the proline cycle can sustain a high glycolytic flux, a phenomenon particularly important in rapidly proliferating cells. tandfonline.com Similarly, by influencing the NADP+/NADPH ratio, the proline cycle can modulate the activity of the oxidative arm of the PPP, which is a key source of NADPH for reductive biosynthesis and antioxidant defense. frontiersin.orgmdpi.com

Detailed Research Findings

Research has elucidated the kinetic properties of the enzymes central to the proline cycle, providing a quantitative basis for their regulatory roles. For example, detailed kinetic analyses of human Pyrroline-5-Carboxylate Reductase 1 (PYCR1) have been conducted. PYCR1, an enzyme often found to be upregulated in various cancers, catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of P5C to proline. nih.govacs.orgresearchgate.net

Studies have shown that while PYCR1 can utilize both NADH and NADPH as cofactors, it exhibits different affinities for each. This flexibility allows the enzyme to respond to the availability of either reducing equivalent. The catalytic efficiency of PYCR1 is significantly impacted by the specific cofactor used, highlighting the enzyme's role in integrating different metabolic inputs. A cancer-related variant of PYCR1, T171M, has been shown to have a drastically reduced catalytic activity, with a 10- to 25-fold lower kcat when NAD(P)H is the variable substrate. acs.org This underscores the importance of PYCR1's catalytic function in cellular metabolism.

The following interactive table summarizes key kinetic parameters for human PYCR1, illustrating its interaction with its cofactors, NADH and NADPH.

| Substrate | Cofactor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| DL-P5C | NADH | 130 ± 10 | 16 ± 0.3 | 1.2 x 10⁵ |

| DL-P5C | NADPH | 110 ± 10 | 14 ± 0.3 | 1.3 x 10⁵ |

| NADH | DL-P5C | 15 ± 1 | 10 ± 0.2 | 6.7 x 10⁵ |

| NADPH | DL-P5C | 3.0 ± 0.3 | 12 ± 0.2 | 4.0 x 10⁶ |

This table presents kinetic data for wild-type human PYCR1. The values are indicative of the enzyme's affinity for its substrates and its catalytic turnover rate. Data sourced from studies on PYCR1 kinetics. acs.org

The regulation of the proline cycle is also evident under specific physiological conditions, such as hypoxia. In low-oxygen environments, the activity of the electron transport chain is limited, leading to an increase in the mitochondrial NADH/NAD+ ratio. nih.gov Under these conditions, the proline biosynthetic pathway can act as an electron sink, consuming excess NADH and thereby regenerating NAD+ to support other essential metabolic processes. nih.gov Knockdown of PYCR1 in hepatocellular carcinoma cells under hypoxic conditions has been shown to reverse the hypoxia-induced changes in the NAD+/NADH ratio. researchgate.net

Furthermore, the interplay between the proline cycle and major signaling pathways highlights its regulatory significance. For instance, the tumor suppressor p53 can activate PRODH, leading to proline degradation and the generation of reactive oxygen species (ROS) for signaling purposes. nih.gov Conversely, the oncogene MYC can upregulate the expression of P5CS and PYCR1, promoting proline biosynthesis to support cell growth and proliferation. frontiersin.orgtandfonline.com This dual regulation underscores the central role of the proline cycle in mediating cellular fate decisions in response to diverse stimuli.

Nicotinamide Adenine Dinucleotide As a Signaling Molecule

NAD+-Consuming Enzymes and Their Functional Implications

Three primary families of enzymes are known to consume NAD+ in mammals: sirtuins, poly(ADP-ribose) polymerases (PARPs), and cyclic ADP-ribose (cADPR) synthases. oup.comembopress.org These enzymes cleave the NAD+ molecule, utilizing its ADP-ribose moiety in their respective catalytic activities. oup.com This consumption of NAD+ not only affects its bioavailability for other cellular processes but also has profound implications for energy metabolism, cell survival, and aging. oup.com

Sirtuins (e.g., SIRT1, SIRT2, SIRT6)

Sirtuins are a family of NAD+-dependent deacetylases that have garnered significant attention for their roles in regulating metabolism, aging, and a multitude of cellular stress responses. embopress.orgnih.gov In mammals, there are seven sirtuins (SIRT1-7), which are localized in different cellular compartments, including the nucleus (SIRT1, SIRT6, SIRT7), cytoplasm (SIRT2), and mitochondria (SIRT3, SIRT4, SIRT5). ahajournals.org Their activity is intrinsically linked to the cellular energy status, as reflected by the availability of NAD+. frontiersin.org

The primary enzymatic activity of most sirtuins involves the deacetylation of lysine (B10760008) residues on both histone and non-histone proteins. oup.comwikipedia.org This reaction is dependent on NAD+ as a cosubstrate. wikipedia.orgcaymanchem.com During this process, the acetyl group from the target protein is transferred to the ADP-ribose portion of NAD+, resulting in the formation of O-acetyl-ADP-ribose, nicotinamide (B372718) (NAM), and the deacetylated protein. wikipedia.orgcaymanchem.comagscientific.com

The catalytic mechanism involves several steps. Initially, an alkylamidate intermediate is formed between NAD+ and the acetyl-lysine substrate, with the release of nicotinamide. nih.gov A conserved histidine residue then facilitates an attack by the 2'-hydroxyl group of the ribose on the amidate carbon, forming a bicyclic intermediate. nih.gov This intermediate subsequently breaks down to yield the final products. nih.gov The activity of sirtuins can be modulated by various factors, including the NAD+/NADH ratio and post-translational modifications of the sirtuin enzymes themselves. ijbs.comnih.gov For instance, the deacetylase activity of SIRT1 is influenced by its interaction with other proteins and by modifications such as sumoylation. aacrjournals.org Similarly, the activity of SIRT2 is regulated by its N and C termini and by phosphorylation. nih.gov SIRT6's deacetylase activity can be stimulated by certain long-chain fatty acids. aginganddisease.org

Table 1: Overview of Selected Sirtuins and their Deacetylase Activity

| Sirtuin | Primary Localization | Key Substrates | Regulatory Mechanisms |

|---|---|---|---|

| SIRT1 | Nucleus, Cytoplasm frontiersin.org | Histones (H3, H4), p53, NF-κB, PGC-1α ijbs.comfrontiersin.orgmdpi.com | Allosteric activation, protein-protein interactions (e.g., AROS, DBC1), sumoylation aacrjournals.org |

| SIRT2 | Cytoplasm, Nucleus frontiersin.orgresearchgate.net | α-tubulin, Histones, FOXO1, p53 scbt.comuniprot.org | N- and C-terminal regulation, phosphorylation, interaction with VRK1 nih.govresearchgate.net |

| SIRT6 | Nucleus frontiersin.org | Histone H3 (H3K9ac, H3K56ac), GCN5, FoxO1 aginganddisease.orgmdpi.com | Activation by long-chain fatty acids, interaction with nucleosomes aginganddisease.orgfrontiersin.org |

Sirtuins, particularly the mitochondrial sirtuins (SIRT3, SIRT4, and SIRT5) and the nuclear sirtuin SIRT1, are key regulators of mitochondrial function. mdpi.comresearchgate.net They orchestrate mitochondrial activity by deacetylating a wide array of mitochondrial proteins, thereby influencing processes such as the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and oxidative phosphorylation. mdpi.com

SIRT1, although primarily nuclear, can indirectly influence mitochondrial biogenesis and function. spandidos-publications.com It achieves this by deacetylating and activating peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. frontiersin.orgspandidos-publications.com The activation of PGC-1α leads to increased expression of genes involved in mitochondrial respiration and fatty acid utilization. frontiersin.org Research has shown that SIRT1 is essential for the reprogramming of mitochondrial biogenesis in certain cell types under hypoxic conditions. spandidos-publications.com

The mitochondrial sirtuins have more direct roles. SIRT3, located in the mitochondrial matrix, is a major deacetylase that targets numerous enzymes involved in energy metabolism, thereby enhancing mitochondrial respiration and reducing oxidative stress. researchgate.net SIRT4 and SIRT5 also reside in the mitochondria and possess different deacylase activities, including demalonylase and desuccinylase activity by SIRT5, and ADP-ribosyltransferase activity by SIRT4, which further modulate mitochondrial metabolic pathways. mdpi.comacs.org

Sirtuins exert a profound influence on gene expression and epigenetic regulation, primarily through the deacetylation of histones. wikipedia.orgresearchgate.net Histone deacetylation leads to a more compact chromatin structure, which generally results in transcriptional repression or silencing of specific genes. wikipedia.orgwikipedia.org

SIRT1 is a key player in this process, contributing to the formation of facultative heterochromatin. mdpi.com It deacetylates several histone lysine residues, including H4K16, H3K9, and H3K56, which are important for chromatin compaction. mdpi.com By deacetylating histones, SIRT1 can repress the expression of genes associated with differentiation, thereby helping to maintain the pluripotency of embryonic stem cells. mdpi.com It can also regulate the expression of genes involved in the circadian rhythm. uniprot.org

SIRT6 is also crucial for gene silencing and maintaining genomic stability. mdpi.com It deacetylates H3K9ac and H3K56ac, which is important for telomere stability and the formation of heterochromatin. mdpi.comfrontiersin.org SIRT6-mediated histone deacetylation plays a role in silencing pericentric heterochromatin and repressing the expression of certain pluripotency factors during embryonic stem cell differentiation. mdpi.comacs.org The ability of sirtuins to deacetylate histones makes them critical links between the cell's metabolic state (via NAD+ availability) and the epigenetic control of gene expression. nih.govannualreviews.org

Poly(ADP-ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and the maintenance of genomic stability. embopress.orgwikipedia.org These enzymes utilize NAD+ as a substrate to synthesize and transfer chains of ADP-ribose onto target proteins, a process known as poly(ADP-ribosylation) or PARylation. nih.govnih.gov PARP1 is the most abundant and well-characterized member of this family, accounting for a significant portion of cellular NAD+ consumption, especially in response to DNA damage. embopress.orgnih.gov

PARPs, particularly PARP1, PARP2, and PARP3, are critical components of the DNA damage response (DDR). nih.govoup.com They function as DNA damage sensors, recognizing and binding to DNA breaks, particularly single-strand breaks (SSBs). wikipedia.orgencyclopedia.pub

Upon detecting a DNA lesion, PARP1 binds to the damaged site, which triggers a conformational change and activates its enzymatic activity. wikipedia.org This leads to the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins near the DNA break, using NAD+ as the substrate. wikipedia.orgaging-us.com The negatively charged PAR polymer then acts as a scaffold to recruit other DNA repair factors to the site of damage. wikipedia.org These recruited proteins include DNA ligase III, DNA polymerase beta, and scaffolding proteins like XRCC1, which are essential for the base excision repair (BER) pathway. wikipedia.org

The synthesis of PAR at DNA damage sites also serves to remodel chromatin, making the DNA more accessible to the repair machinery. aging-us.com PARP1 can PARylate histones, leading to a relaxation of the chromatin structure. wikipedia.org Following the completion of DNA repair, the PAR chains are degraded by poly(ADP-ribose) glycohydrolase (PARG). wikipedia.org

In cases of extensive DNA damage, the overactivation of PARP1 can lead to a significant depletion of cellular NAD+ and ATP, which can ultimately induce a form of cell death known as parthanatos. wikipedia.orgnih.gov This highlights the critical balance that must be maintained in PARP activity to ensure cell survival.

Table 2: Key PARP Enzymes in DNA Damage Response

| PARP Enzyme | Primary Role in DDR | Mechanism of Action | Consequence of Activation |

|---|---|---|---|

| PARP1 | Sensor of single-strand and double-strand DNA breaks encyclopedia.pubmdpi.com | Binds to damaged DNA, synthesizes poly(ADP-ribose) chains to recruit repair proteins and remodel chromatin. wikipedia.orgaging-us.com | Recruits DNA repair machinery (e.g., XRCC1, DNA ligase III); can lead to NAD+ depletion and cell death with extensive damage. wikipedia.orgnih.gov |

| PARP2 | Involved in base excision repair and response to double-strand breaks oup.com | Recognizes flap and gap structures in DNA; can oligomerize with PARP1 to stimulate catalytic activity. wikipedia.orgoup.com | Contributes to the overall DNA repair capacity of the cell. oup.com |

| PARP3 | Responds to double-strand breaks oup.com | Interacts with other DNA damage response proteins. oup.com | Plays a role in the cellular response to DNA double-strand breaks. oup.com |

Maintenance of Genomic Integrity

The stability of the genome is paramount for cellular health and organismal longevity, and NAD+ plays a central role in its maintenance. mdpi.comresearchgate.net NAD+-dependent enzymes are critical components of the DNA damage response (DDR), a complex network of pathways that detect and repair DNA lesions. usc.eduresearchgate.net The bioavailability of NAD+ directly influences the efficiency of these repair mechanisms. mdpi.com

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are key players in the repair of single-strand DNA breaks. mdpi.commdpi.com Upon detecting a DNA break, PARP1 becomes activated and utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins at the site of damage. This process, known as PARylation, facilitates the recruitment of other DNA repair factors. Severe DNA damage can lead to substantial NAD+ consumption by PARPs. mdpi.com

Sirtuins, another class of NAD+-dependent enzymes, also contribute to genome maintenance. SIRT1, for instance, has been shown to deacetylate several DNA repair proteins, thereby modulating their activity. mdpi.com It collaborates with ataxia–telangiectasia mutated (ATM), a central kinase in the DDR, to preserve genomic stability. mdpi.com SIRT6 is also involved in DNA repair processes. mdpi.com The coordinated action of PARPs and sirtuins, both reliant on NAD+, underscores the importance of this molecule in protecting the genome from damage. mdpi.comnih.gov

| NAD+-Dependent Enzyme Family | Specific Enzymes | Role in Genomic Integrity | Mechanism |

|---|---|---|---|

| Poly(ADP-ribose) Polymerases (PARPs) | PARP1, PARP2 | Repair of single-strand DNA breaks. mdpi.commdpi.com | Synthesizes poly(ADP-ribose) (PAR) chains to recruit DNA repair factors. mdpi.com |

| Sirtuins | SIRT1, SIRT6 | Modulation of DNA repair protein activity. mdpi.commdpi.com | Deacetylates DNA repair proteins to regulate their function. mdpi.com |

Cyclic ADP-ribose Synthases (e.g., CD38)

Cyclic ADP-ribose (cADPR) synthases are a family of enzymes that utilize NAD+ to generate second messengers involved in calcium signaling. embopress.orgcambridge.org The most prominent member of this family in mammals is CD38, a transmembrane ectoenzyme. mdpi.comfrontiersin.org CD38 possesses both ADP-ribosyl cyclase and cADPR hydrolase activities. nih.govfrontiersin.org It catalyzes the conversion of NAD+ to cADPR and also hydrolyzes cADPR to ADP-ribose (ADPR). nih.govwikipedia.org While a small fraction of NAD+ is converted to cADPR, the majority is hydrolyzed to ADPR, making CD38 a significant consumer of NAD+. mdpi.com

CD38 plays a crucial role in the activation and function of various immune cells. mdpi.com Its expression is upregulated on T cells following activation. mdpi.com The enzymatic activity of CD38, by consuming intracellular NAD+, influences the activity of other NAD+-dependent enzymes like PARPs and sirtuins, thereby affecting T cell signaling and metabolic pathways. mdpi.com The generation of cADPR by CD38 contributes to T cell activation and proliferation by facilitating calcium signaling. mdpi.com

Furthermore, CD38 is involved in the inflammatory response. frontiersin.org Its expression is induced in immune cells like neutrophils, monocytes, and macrophages in response to infection or activation. frontiersin.org The consumption of NAD+ by CD38 and the subsequent production of cADPR can promote inflammation by triggering calcium signaling and the activation of various signaling pathways. frontiersin.org For instance, cADPR has been shown to control the migration of neutrophils to sites of inflammation. frontiersin.org

cADPR, synthesized from NAD+ by enzymes like CD38, is a potent second messenger that mobilizes intracellular calcium (Ca2+). cambridge.orgwikipedia.orgnih.gov It primarily acts on the endoplasmic reticulum, stimulating the release of Ca2+ through ryanodine (B192298) receptors (RyRs). nih.govwikipedia.org This elevation of intracellular Ca2+ is a fundamental signal that triggers a wide range of cellular processes.

In T lymphocytes, cADPR is involved in sustaining calcium signals that are essential for their activation. frontiersin.org Upon T cell receptor engagement, cADPR contributes to the partial depletion of endoplasmic reticulum calcium stores by activating RyRs. frontiersin.org In human granulocytes, extracellular NAD+ can trigger a signaling cascade that leads to the overproduction of intracellular cADPR, resulting in an influx of extracellular Ca2+. nih.gov This NAD+-induced calcium signaling is dependent on the expression of CD38. nih.gov The interplay between NAD+, CD38, and cADPR provides a critical mechanism for regulating calcium-dependent cellular functions. frontiersin.orgmdpi.com

| Molecule | Function in Calcium Signaling | Key Enzyme Involved | Primary Target |

|---|---|---|---|

| Nicotinamide Adenine (B156593) Dinucleotide (NAD+) | Substrate for the synthesis of cADPR. cambridge.org | CD38 and other cyclic ADP-ribose synthases. embopress.org | Not directly applicable. |

| Cyclic ADP-ribose (cADPR) | Mobilizes intracellular calcium from the endoplasmic reticulum. nih.govwikipedia.org | Synthesized by CD38. mdpi.com | Ryanodine Receptors (RyRs). nih.govwikipedia.org |

| CD38 | Catalyzes the synthesis of cADPR from NAD+. mdpi.comnih.gov | Not applicable. | NAD+. mdpi.com |

Other NAD+-Dependent Enzymes

Beyond the well-characterized PARPs, sirtuins, and cADPR synthases, NAD+ serves as a substrate for other enzymes that play significant roles in cellular processes. One such group of enzymes is the bacterial DNA ligases, which utilize NAD+ to donate an adenosine (B11128) monophosphate (AMP) moiety to a DNA end, facilitating the joining of DNA strands. wikipedia.org This is in contrast to eukaryotic DNA ligases, which typically use ATP for this purpose. wikipedia.org There is, however, ongoing discussion about a potential NAD+-dependent role for eukaryotic DNA ligase IV. researchgate.net

Additionally, recent research has indicated that NAD+ can directly regulate protein-protein interactions, expanding its role as a signaling molecule beyond its function as an enzyme substrate. wikipedia.org

Nicotinamide Adenine Dinucleotide in Core Cellular Processes

The influence of NAD+ extends to fundamental cellular activities, including the intricate regulation of gene expression. Its role as a substrate for enzymes that modify chromatin and transcription factors places it at the heart of cellular information flow.

Regulation of Gene Expression

NAD+ exerts significant control over gene expression through the activity of NAD+-dependent enzymes, primarily sirtuins and PARPs. nih.govnih.gov Sirtuins, a family of NAD+-dependent deacetylases, are key regulators of transcription. wikipedia.org They can deacetylate histones, which alters chromatin structure and accessibility, thereby influencing gene expression. wikipedia.org For example, the deacetylation of histones can lead to a more compact chromatin state, resulting in gene silencing. nih.gov

Sirtuins also regulate the activity of numerous non-histone proteins, including transcription factors, by removing acetyl groups. wikipedia.org This post-translational modification can alter the DNA binding affinity, stability, or subcellular localization of transcription factors, thereby modulating the expression of their target genes. The activity of sirtuins is directly dependent on the availability of NAD+, linking the metabolic state of the cell to the regulation of gene expression. embopress.orgfrontiersin.org

PARPs also contribute to the regulation of gene expression. PARP1, in addition to its role in DNA repair, can act as a transcriptional co-regulator. Through PARylation, PARP1 can modify histones and transcription factors, influencing chromatin structure and the assembly of the transcriptional machinery. The NAD+/NADH ratio has also been shown to influence the binding of the core clock components, CLOCK and BMAL1, to DNA, thereby regulating the circadian expression of metabolic genes. embopress.org Furthermore, the nuclear NAD+ synthetase, NMNAT1, has been found to bind to the promoters and enhancers of actively transcribed genes, suggesting a direct role in coupling NAD+ synthesis to transcriptional activation. biorxiv.org

Modulation of Cellular Apoptosis

Nicotinamide adenine dinucleotide (NAD+) plays a complex and sometimes contradictory role in the regulation of programmed cell death, or apoptosis. Its influence is deeply intertwined with cellular energy levels and the activity of NAD+-consuming enzymes.

Under conditions of genotoxic stress, the cell's survival mechanisms are activated. The enzyme nicotinamide phosphoribosyltransferase (Nampt) is crucial in this response, as it prevents the delocalization of apoptosis-inducing factor (AIF) from the mitochondria, a key event in one pathway of apoptosis. ahajournals.org This protective effect is dependent on the synthesis of NAD+. ahajournals.org However, the relationship is not straightforward. While NAD+ can counteract apoptosis, it has also been shown to promote necroptosis, a different form of programmed cell death that is pro-inflammatory. tandfonline.com This suggests that NAD+ availability can act as a switch, directing the cell towards different death programs. tandfonline.com

The enzymes that consume NAD+, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, are central to this regulatory network. ahajournals.org PARP-1, when highly activated by DNA damage, can lead to a significant depletion of the cellular NAD+ pool. ahajournals.org This depletion can, in turn, impair ATP production and lead to cell death. ahajournals.org Studies have shown that selective inhibitors of NAD+ synthesis can actually induce apoptosis in tumor cells. imrpress.com

In the context of specific diseases, the role of NAD+ in apoptosis becomes even more nuanced. For instance, in oral lichen planus (OLP), T cells exhibit reduced NAD+ levels and increased mitochondrial fission, which is associated with decreased apoptosis. dovepress.com Supplementing these cells with nicotinamide mononucleotide (NMN), a precursor to NAD+, was found to increase apoptosis. dovepress.com This suggests that in certain inflammatory environments, restoring NAD+ levels can promote the necessary elimination of specific immune cells. dovepress.com

Furthermore, in models of glutamate (B1630785) excitotoxicity, which can lead to neuronal cell death, supplementation with NAD+ has been shown to effectively reduce apoptotic neuronal death. nih.gov It achieves this by preventing the translocation of AIF and preserving mitochondrial biogenesis and integrity. nih.gov

The table below summarizes key research findings on the modulation of cellular apoptosis by NAD+.

| Cellular Context | Effect of NAD+ | Key Mechanisms | Research Model |

| Genotoxic Stress | Inhibits apoptosis, promotes necroptosis tandfonline.com | Prevents AIF delocalization via Nampt; PARP-1 activation can deplete NAD+ leading to cell death ahajournals.org | General cell models |

| Oral Lichen Planus (OLP) | Low NAD+ is associated with decreased T cell apoptosis dovepress.com | Supplementation with NMN restores apoptosis dovepress.com | OLP T cells, Jurkat T cells dovepress.com |

| Glutamate Excitotoxicity | Reduces apoptotic neuronal death nih.gov | Inhibits AIF translocation, preserves mitochondrial biogenesis nih.gov | Primary cultured cortical neurons nih.gov |

| Tumor Cells | Inhibition of NAD+ synthesis induces apoptosis imrpress.com | Depletion of NAD+ impairs cellular functions imrpress.com | Tumor cell lines |

Control of Cell Proliferation and Differentiation

Nicotinamide adenine dinucleotide (NAD+) is a critical regulator of cell proliferation and differentiation, influencing the fate of various cell types, including stem cells and cancer cells. Its role is multifaceted, often depending on the specific cellular context and the metabolic state of the cell.

In the realm of stem cell biology, NAD+ metabolism is intricately linked to the maintenance, proliferation, and differentiation of stem cells. For example, in adult neural stem/progenitor cells (aNSPCs), exposure to NAD+ has been shown to reduce proliferation and neuronal differentiation, while also inducing apoptosis. nih.gov Mechanistically, this was linked to alterations in the transcriptome of aNSPCs, with a significant decrease in the expression of genes related to ATP metabolism and the PI3K-Akt signaling pathway. nih.gov

Conversely, in other contexts, NAD+ appears to promote proliferation. For instance, in cumulus cells surrounding oocytes, NAD+ treatment was found to enhance cell viability and proliferation. mdpi.com This effect was associated with increased hormone secretion, reduced apoptosis, and improved mitochondrial function in these cells. mdpi.com

The family of NAD+-dependent deacetylases known as sirtuins plays a significant role in mediating the effects of NAD+ on cell fate. For example, SIRT1 has been shown to suppress the proliferation and self-renewal of neural stem cells (NSCs). physiology.org In contrast, SIRT6 appears to promote NSC differentiation at the expense of self-renewal. physiology.org The expression of several sirtuins, including SIRT2, SIRT3, and SIRT7, is reduced in stem cells during aging, which, along with declining NAD+ levels, contributes to age-related impairments in stem cell function. physiology.org

In the context of cancer, the role of NAD+ is also complex. Tumor cells often exhibit altered NAD+ metabolism to support their rapid growth and proliferation. mdpi.com For example, many ovarian cancer cell lines show overexpression of NMNAT2, an enzyme involved in NAD+ synthesis, which is associated with increased cell growth. mdpi.com On the other hand, a reduction in NAD+ has been shown to facilitate the metastasis of hepatocellular carcinoma cells. nih.gov

The table below summarizes key research findings on the role of NAD+ in controlling cell proliferation and differentiation.

| Cell Type | Effect of NAD+ | Key Mediators/Pathways | Research Model |

| Adult Neural Stem/Progenitor Cells (aNSPCs) | Reduced proliferation and neuronal differentiation nih.gov | Downregulation of PI3K-Akt signaling pathway nih.gov | In vitro culture of aNSPCs |

| Cumulus Cells | Promoted proliferation mdpi.com | Increased hormone secretion, improved mitochondrial function mdpi.com | Bovine cumulus cells |

| Neural Stem Cells (NSCs) | Regulation of self-renewal vs. differentiation | Sirtuins (SIRT1, SIRT6) physiology.org | Mouse models |

| Ovarian Cancer Cells | Increased cell growth associated with elevated NAD+ synthesis mdpi.com | NMNAT2 overexpression mdpi.com | Ovarian cancer cell lines |

| Hepatocellular Carcinoma Cells | Reduced NAD+ facilitates metastasis nih.gov | Not specified | Hepatocellular carcinoma cell models |

Interplay with Oxidative Stress Responses

Nicotinamide adenine dinucleotide (NAD+) is centrally involved in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. NAD+ and its reduced form, NADH, are key players in the redox reactions that underpin cellular antioxidant defenses.

The interplay between NAD+ and oxidative stress is bidirectional. On one hand, NAD+ is essential for the function of antioxidant systems. The pentose (B10789219) phosphate (B84403) pathway, a major source of the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), relies on NADP+, which is derived from NAD+. ahajournals.org NADPH is critical for regenerating reduced glutathione (B108866) (GSH), a major cellular antioxidant, and for the function of thioredoxin reductase, another key antioxidant enzyme. ahajournals.orgoup.com Therefore, maintaining a sufficient pool of NAD+ is crucial for the cell's capacity to counteract oxidative damage.

On the other hand, oxidative stress can significantly impact NAD+ metabolism. Excessive oxidative stress leads to DNA damage, which in turn activates the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). nih.govplos.org PARP-1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains, a process essential for DNA repair. nih.gov However, hyperactivation of PARP-1 can lead to severe depletion of the cellular NAD+ pool, which can trigger cell death. nih.gov This PARP-1-mediated NAD+ depletion has been observed in aging human tissue, particularly in males, where increased oxidative stress correlates with a decline in NAD+ levels. plos.org

Furthermore, the cellular redox state, reflected in the NADH/NAD+ ratio, is a critical determinant of how cells respond to stress. An overly reduced state, known as reductive stress, characterized by an elevated NADH/NAD+ ratio, can also be detrimental. mdpi.com Under such conditions, mitochondria may produce ROS at a rate that overwhelms the cell's antioxidant defenses, leading to oxidative damage. mdpi.com

The table below summarizes key aspects of the interplay between NAD+ and oxidative stress responses.

| Aspect of Interplay | Role of NAD+ | Key Mechanisms and Consequences | Supporting Evidence |

| Antioxidant Defense | Essential for antioxidant systems | Provides NADP+ for the pentose phosphate pathway, which generates NADPH for glutathione and thioredoxin systems. ahajournals.orgoup.com | Studies on yeast and other model organisms. |

| Response to DNA Damage | Consumed during DNA repair | Oxidative DNA damage activates PARP-1, which consumes NAD+ for poly(ADP-ribose) synthesis. nih.govplos.org | Observed in aging human tissue and various cell models. plos.org |

| Consequence of Severe Oxidative Stress | Depletion of cellular NAD+ | Hyperactivation of PARP-1 can lead to NAD+ depletion, energy crisis, and cell death. nih.gov | Linked to age-associated cellular dysfunction. plos.org |

| Reductive Stress | High NADH/NAD+ ratio can be pro-oxidant | An excessively reduced environment can lead to increased mitochondrial ROS production. mdpi.com | Theoretical and experimental models of redox imbalance. |

Role in Autophagy Regulation

Nicotinamide adenine dinucleotide (NAD+) is a critical regulator of autophagy, the cellular process of self-digestion that removes damaged organelles and protein aggregates to maintain cellular homeostasis. The influence of NAD+ on autophagy is multifaceted, involving direct and indirect mechanisms primarily mediated by NAD+-consuming enzymes.

A key connection between NAD+ and autophagy is through the sirtuin family of deacetylases, particularly SIRT1. SIRT1 activity is dependent on the availability of NAD+, and it can directly deacetylate and activate autophagy-related proteins (ATGs), thereby promoting autophagic flux. nih.gov A decline in NAD+ levels, as occurs during aging, can lead to reduced SIRT1 activity and consequently, impaired autophagy. nih.gov This can contribute to the accumulation of cellular damage and dysfunction. nih.gov

Another important NAD+-consuming enzyme, poly(ADP-ribose) polymerase-1 (PARP-1), also plays a role in autophagy regulation. Activation of PARP-1, often in response to DNA damage, consumes NAD+ and can influence autophagy. nih.gov In some contexts, PARP-1 activation can suppress autophagy, and supplementation with exogenous NAD+ has been shown to upregulate autophagy by counteracting PARP-1-mediated effects. frontiersin.org

The relationship between NAD+ and autophagy is bidirectional. While NAD+ levels regulate autophagy, the process of autophagy itself can help maintain the cellular NAD+ pool. researchgate.net This is particularly important for mitochondrial quality control through a specialized form of autophagy called mitophagy. researchgate.net By removing damaged mitochondria, which are a source of oxidative stress and can contribute to NAD+ depletion, autophagy helps preserve cellular NAD+ levels. researchgate.net

In certain pathological conditions, modulating NAD+ levels can be a strategy to enhance autophagy for therapeutic benefit. For example, in endothelial cells infected with Group A Streptococcus, supplementation with nicotinamide (a precursor to NAD+) was shown to increase intracellular NAD+ levels and enhance the clearance of the bacteria through autophagy. frontiersin.org

The table below summarizes the key roles of NAD+ in the regulation of autophagy.

| Regulatory Mechanism | Effect of NAD+ | Key Mediators | Consequences |

| Sirtuin-Mediated Deacetylation | Promotes autophagy | SIRT1 deacetylates and activates autophagy-related proteins (ATGs). nih.gov | Enhanced autophagic flux and removal of cellular debris. |

| PARP-1 Activity | Can suppress autophagy | PARP-1 activation consumes NAD+ and can inhibit autophagic processes. nih.govfrontiersin.org | Supplementation with NAD+ can restore autophagy. frontiersin.org |

| Mitochondrial Quality Control | Autophagy preserves NAD+ levels | Mitophagy removes damaged mitochondria, reducing oxidative stress and NAD+ consumption. researchgate.net | Maintenance of cellular NAD+ homeostasis. |

| Infection Response | Enhances autophagic clearance of pathogens | Supplementation with NAD+ precursors increases intracellular NAD+ and autophagy. frontiersin.org | Improved bacterial clearance in endothelial cells. frontiersin.org |

Impact on Innate Immunity and Inflammation

Nicotinamide adenine dinucleotide (NAD+) is a pivotal modulator of the innate immune system and inflammatory responses. Its levels and metabolism are dynamically regulated during an immune response and can significantly influence the behavior of immune cells such as macrophages.

NAD+ metabolism is closely linked to the inflammatory state of macrophages. During an inflammatory response, for example, upon stimulation with lipopolysaccharide (LPS), the NAD+ salvage pathway is upregulated in immune cells to maintain NAD+ levels. stanford.edu This pathway is crucial for sustaining the high glycolytic rate required for a pro-inflammatory macrophage phenotype. stanford.edu

The consumption of NAD+ by various enzymes is a key regulatory point in inflammation. The NAD+-consuming enzyme CD38 is upregulated in activated macrophages and T cells, and its activity contributes to the depletion of the cellular NAD+ pool. oup.comresearchgate.net This depletion can, in turn, reduce the activity of sirtuins, which often have anti-inflammatory roles. researchgate.net For instance, reduced sirtuin activity can lead to an increase in the production of pro-inflammatory cytokines. researchgate.net

There is also a complex interplay between different NAD+ biosynthetic pathways in the context of immunity. While the salvage pathway appears to be important for driving a strong inflammatory response, the de novo synthesis pathway, which starts from tryptophan, may have a role in maintaining mitochondrial function and tempering inflammation. stanford.edu In fact, reducing de novo NAD+ synthesis has been shown to decrease inflammation. stanford.edu

The relationship between NAD+ and inflammation is also evident in the context of aging and disease. Age-related declines in NAD+ levels have been linked to increased inflammation. nih.gov In some autoimmune diseases, NAD+ levels are altered, and boosting NAD+ is being investigated as a potential therapeutic strategy to dampen aberrant immune activation. nih.gov For example, in a mouse model of Alzheimer's disease, supplementation with the NAD+ precursor nicotinamide riboside (NR) reduced neuroinflammation. aai.org

The table below summarizes the key impacts of NAD+ on innate immunity and inflammation.

| Aspect of Immunity/Inflammation | Role of NAD+ | Key Mechanisms and Mediators | Consequences |

| Macrophage Activation | Sustains pro-inflammatory phenotype | Upregulation of the NAD+ salvage pathway to support glycolysis. stanford.edu | Drives a robust inflammatory response. |

| NAD+ Consumption | Depletion can exacerbate inflammation | Upregulation of CD38 consumes NAD+, reducing sirtuin activity. oup.comresearchgate.net | Increased production of pro-inflammatory cytokines. researchgate.net |

| Biosynthetic Pathways | Differential roles in inflammation | Salvage pathway promotes inflammation; de novo pathway may temper it. stanford.edu | The balance between pathways influences the inflammatory outcome. |

| Aging and Disease | Declining levels associated with inflammation | Age-related NAD+ decline and consumption in autoimmune diseases. nih.gov | Boosting NAD+ may have anti-inflammatory effects. aai.org |

Cross-talk with Other Signaling Pathways (e.g., PI3K/Akt/mTOR Pathway)

Nicotinamide adenine dinucleotide (NAD+) metabolism is intricately connected with other major signaling pathways in the cell, most notably the PI3K/Akt/mTOR pathway. This cross-talk is crucial for coordinating cellular responses to various stimuli, including growth factors, nutrients, and stress.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov It is frequently activated in response to growth factors binding to receptor tyrosine kinases (RTKs). researchgate.net This activation leads to a cascade of phosphorylation events that ultimately activate mTOR, a key protein kinase that exists in two distinct complexes, mTORC1 and mTORC2. researchgate.net

One of the key points of intersection between NAD+ and the PI3K/Akt/mTOR pathway is through the sirtuin family of NAD+-dependent deacetylases. SIRT1, in particular, can be influenced by and can influence the activity of this pathway. For instance, in a study on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, NAD+ was found to exert a protective effect by inhibiting the PI3K/Akt/mTOR signaling pathway through the activation of SIRT1. aging-us.com This led to an increase in autophagy, which helped to prevent sustained damage. aging-us.com

The influence of NAD+ on the PI3K/Akt/mTOR pathway can also be seen in the context of cell proliferation and differentiation. In adult neural stem/progenitor cells, exposure to NAD+ was found to reduce proliferation and neuronal differentiation by decreasing the expression of multiple genes related to the PI3K-Akt signaling pathway. nih.gov

Furthermore, mTORC2, one of the mTOR complexes, is itself regulated by factors that are linked to NAD+ metabolism. The activity of mTORC2 can be modulated by the acetylation status of one of its components, rictor. portlandpress.com SIRT1, being a deacetylase that is responsive to NAD+ levels, can deacetylate rictor, thereby inhibiting mTORC2 activity. portlandpress.com This suggests that the availability of NAD+ can directly influence the signaling output of the mTOR pathway.

The table below summarizes the key points of cross-talk between NAD+ and the PI3K/Akt/mTOR pathway.

| Point of Cross-talk | Effect of NAD+ Metabolism | Key Mediators | Cellular Outcome |

| SIRT1-Mediated Inhibition | NAD+ can inhibit PI3K/Akt/mTOR signaling | Activation of SIRT1 by NAD+ leads to downstream inhibition of the pathway. aging-us.com | Increased autophagy and cellular protection in EAE models. aging-us.com |

| Regulation of Cell Fate | NAD+ can downregulate PI3K/Akt signaling | Decreased expression of genes in the PI3K-Akt pathway upon NAD+ exposure. nih.gov | Reduced proliferation and differentiation of neural stem cells. nih.gov |

| mTORC2 Regulation | NAD+ availability can modulate mTORC2 activity | SIRT1-mediated deacetylation of rictor inhibits mTORC2. portlandpress.com | Altered signaling downstream of mTORC2. |

Enzymatic Interactions and Kinetic Mechanisms of Nicotinamide Adenine Dinucleotide